6-Bromo-3-phenylpyridin-2-amine
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Overview
Description
6-Bromo-3-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6th position and a phenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenylpyridin-2-amine typically involves the bromination of 3-phenylpyridin-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-phenylpyridin-2-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: 3-phenylpyridin-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-phenylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyridin-2-amine: Lacks the bromine substituent, which can affect its reactivity and biological activity.
6-Chloro-3-phenylpyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Fluoro-3-phenylpyridin-2-amine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
6-Bromo-3-phenylpyridin-2-amine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s overall reactivity and biological activity. The bromine substituent can also enhance the compound’s ability to form specific interactions with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
102249-49-0 |
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Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
6-bromo-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
RVOFHMPUODSEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)Br)N |
Origin of Product |
United States |
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